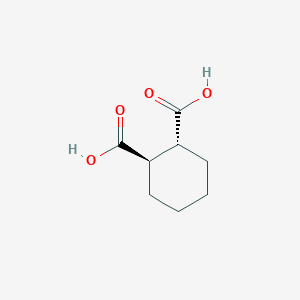

trans-1,2-Cyclohexanedicarboxylic acid

Vue d'ensemble

Description

Trans-1,2-Cyclohexanedicarboxylic Acid is a compound with the formula C8H12O4 and a molecular weight of 172.1785 . It is used as a reagent in the synthesis of enantiopure (α-cyanoalkyl) (tetrahydropyrido [4,3-b]indolecarbonyl)cyclohexanecarboxamides and its analogs as selective cathepsin K inhibitors for the treatment of osteoarthritis . It is also used as a plasticizer for the manufacture of flexible plastic articles in sensitive application areas such as toys, medical devices, and food packaging .

Synthesis Analysis

The resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups can be achieved by forming diastereomeric salts based on feeding molar ratio control . The use of acid chlorides provides a synthetic route with full control of the cis–trans ratio of the 1,4-CHDA residue during synthesis .Molecular Structure Analysis

The molecular structure of trans-1,2-Cyclohexanedicarboxylic Acid is available as a 2D Mol file or as a computed 3D SD file . The weak intermolecular interactions and the way of the molecules packing in the crystals were analyzed .Chemical Reactions Analysis

The mechanism of formation of anhydride from a dicarboxylic acid involves a nucleophilic attack at the C=O of one of the carboxylic acids by the other one, following which internal rearrangement occurs and a water molecule is kicked out .Physical And Chemical Properties Analysis

The physical and chemical properties of trans-1,2-Cyclohexanedicarboxylic Acid are as follows: Density: 1.2104 (rough estimate), Melting Point: 228-230 °C (lit.), Boiling Point: 262.49°C (rough estimate), Flashing Point: 200.3°C, Solubility: 2g/L (20 ºC), Vapor Pressure: 5.78E-07mmHg at 25°C, Refractive Index: 1.4450 (estimate) .Applications De Recherche Scientifique

Organic Synthesis

This compound can be used as a building block in organic synthesis . Its structure, which includes two carboxylic acid groups on a cyclohexane ring, can be useful in the synthesis of a variety of organic compounds .

Enantioselective Synthesis

(1R,2R)-cyclohexane-1,2-dicarboxylic acid can be used in enantioselective synthesis . This is a type of chemical reaction where one or more new elements of chirality are formed in a substrate molecule and which produces an unequal mixture of stereoisomers .

Synthesis of Metal Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. (1R,2R)-cyclohexane-1,2-dicarboxylic acid could potentially be used as a linker molecule in the synthesis of MOFs .

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Orientations Futures

The future directions of trans-1,2-Cyclohexanedicarboxylic Acid research could involve further exploration of its use as a reagent in the synthesis of enantiopure compounds for the treatment of osteoarthritis , as well as its potential as a plasticizer in sensitive application areas . Further studies could also focus on the resolution process of this compound and its conformational preferences .

Propriétés

IUPAC Name |

(1R,2R)-cyclohexane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAWQNUELGIYBC-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801239842 | |

| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-1,2-Cyclohexanedicarboxylic acid | |

CAS RN |

2305-32-0, 845713-34-0, 46022-05-3 | |

| Record name | (±)-trans-1,2-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845713-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclohexane-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R)-1,2-Cyclohexanedicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of trans-1,2-Cyclohexanedicarboxylic acid?

A1: trans-1,2-Cyclohexanedicarboxylic acid has the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol.

Q2: Are there any notable spectroscopic features of trans-1,2-Cyclohexanedicarboxylic acid?

A2: Mass spectrometry studies reveal a strong carboxyl-carboxyl interaction during fragmentation. This interaction differentiates the cis and trans isomers of cyclohexane-1,2-dicarboxylic acid. This interaction is also observed in the chemical ionization mass spectra.

Q3: How does the trans configuration of the carboxylic acid groups in trans-1,2-Cyclohexanedicarboxylic acid impact its properties?

A3: The trans configuration strongly influences the compound's conformational preferences, especially in derivatives like esters and polyesters. This also affects its optical rotatory properties, differentiating it from other cyclic dicarboxylic acids. In mass spectrometry, the fragmentation patterns differ significantly between the cis and trans isomers due to the carboxyl-carboxyl interactions allowed by the trans configuration.

Q4: Are there specific conformations of trans-1,2-Cyclohexanedicarboxylic acid derivatives that are noteworthy?

A4: Yes, studies on polyamides derived from trans-1,2-Cyclohexanedicarboxylic acid and diamines like 2,7-diazaspiro[4,4]nonane reveal that the incorporation of the optically active diacid unit leads to a conformation distinct from a fully extended chain.

Q5: What role does trans-1,2-Cyclohexanedicarboxylic acid play in supramolecular chemistry?

A5: trans-1,2-Cyclohexanedicarboxylic acid serves as a valuable building block in supramolecular synthesis, forming diverse architectures like host-guest complexes, interpenetrated networks, molecular ladders, and sheets through co-crystallization with various N-donor compounds.

Q6: Can you give specific examples of supramolecular structures formed with trans-1,2-Cyclohexanedicarboxylic acid?

A6:

- Helical Assembly: Combining trans-1,2-Cyclohexanedicarboxylic acid with tris(imidazoline) in a 2:3 ratio in a water-methanol solution forms a discrete helical assembly. The chirality of the acid determines the helicity (M or P) of the resulting complex.

- Hydrogen-bonded Network: Reacting trans-1,2-Cyclohexanedicarboxylic acid with hexamethylenetetramine creates a self-assembled unit through hydrogen bonding. This adduct exhibits noteworthy macroscopic nonlinear optical properties.

- Three-Dimensional Frameworks: Incorporating trans-1,2-Cyclohexanedicarboxylic acid with guanidinium cations results in three-dimensional hydrogen-bonded framework structures. These frameworks exhibit diverse hydrogen-bonding motifs, showcasing the versatility of trans-1,2-Cyclohexanedicarboxylic acid in supramolecular assembly.

Q7: Can the enantiomers of trans-1,2-Cyclohexanedicarboxylic acid be separated?

A7: Yes, both enantiomers are accessible. Racemic trans-1,2-Cyclohexanedicarboxylic acid can be resolved efficiently using (R)- or (S)-1-phenethylamine to obtain the individual enantiomers. Alternative resolving agents, such as R-(+)-α-methylbenzylamine, have also been successfully employed for the preparation of (1R,2R)-(-) trans-cyclohexanedicarboxylic acid.

Q8: What is the significance of obtaining enantiomerically pure trans-1,2-Cyclohexanedicarboxylic acid?

A8: Enantiomerically pure trans-1,2-Cyclohexanedicarboxylic acid, specifically the (1R,2R)-enantiomer, serves as a crucial building block for the synthesis of helical β-peptides, a class of peptides with unique structural and potentially therapeutic properties.

Q9: How has trans-1,2-Cyclohexanedicarboxylic acid been used in the synthesis of coordination polymers?

A9: trans-1,2-Cyclohexanedicarboxylic acid, along with its cis isomers, has been extensively utilized as a ligand in the construction of uranyl-organic coordination polymers. These polymers often incorporate additional metal cations or N-donor ligands, leading to diverse architectures ranging from 1D chains and 2D networks to 3D frameworks.

Q10: What are the structural features of uranyl complexes incorporating trans-1,2-Cyclohexanedicarboxylic acid?

A10: Uranyl complexes with trans-1,2-Cyclohexanedicarboxylic acid often feature the ligand in its diequatorial conformation. Interestingly, the use of bulky counterions like PPh4+ can influence the ligand conformation, leading to complexes containing the diaxial form. The chirality of the ligand also plays a crucial role in the resulting structures, with enantiopure ligands yielding distinct complexes compared to racemic mixtures.

Q11: Are there any other notable applications or research areas involving trans-1,2-Cyclohexanedicarboxylic acid?

A11:

- Angiotensin-Converting Enzyme (ACE) Inhibitors: Derivatives of trans-1,2-Cyclohexanedicarboxylic acid, particularly monoamidic hydroxamic derivatives, have shown potential as ACE inhibitors. These compounds represent a novel class of non-amino acid ACE inhibitors, with some exhibiting potent inhibitory activity in vitro.

- Polyamide Synthesis: trans-1,2-Cyclohexanedicarboxylic acid has been investigated as a monomer for polyamide synthesis. Research has focused on utilizing phosphite amide procedures, exploring alternative routes to polyamides with specific properties.

- Chiral Discrimination: trans-1,2-Cyclohexanedicarboxylic acid, in conjunction with boronic acids, can be employed for the NMR discrimination of chiral alpha-methyl amines. This approach offers a valuable tool for stereochemical analysis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Azaspiro[2.5]octane](/img/structure/B49918.png)

![Thiazolidine,3-[(2S,3S)-2-aMino-3-Methyl-1-oxopentyl]-, (2E)-2-butenedioate (2](/img/structure/B49939.png)

![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)